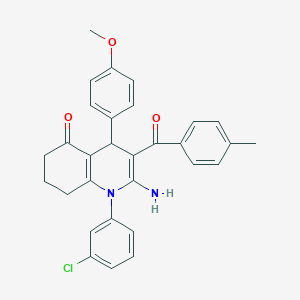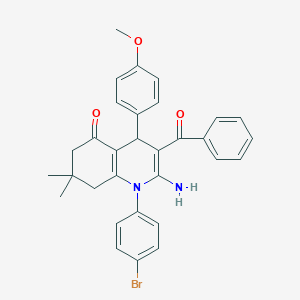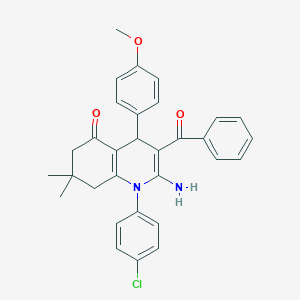![molecular formula C33H29N3O6S B304403 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, commonly known as TAK-659, is a small molecule inhibitor that has been designed to target the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mécanisme D'action
TAK-659 works by inhibiting the activity of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, which is a key enzyme involved in the signaling pathway of BCR. BCR signaling plays a critical role in the development and survival of B-cells, and aberrant BCR signaling has been implicated in the pathogenesis of B-cell malignancies. By blocking 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory activity against 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in vitro, with an IC50 value of 0.85 nM. In vivo studies have demonstrated that TAK-659 is well-tolerated and has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. TAK-659 has also been shown to have a selective inhibitory effect on 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, with minimal off-target effects on other kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its potent and selective inhibitory activity against 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, which makes it a valuable tool for studying the role of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in B-cell signaling and the pathogenesis of B-cell malignancies. However, one of the limitations of TAK-659 is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Orientations Futures
There are several potential future directions for the research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells, which may improve the efficacy of TAK-659 in the treatment of B-cell malignancies. Another area of interest is the investigation of the role of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in other immune cell types, such as T-cells and natural killer cells, which may have implications for the treatment of autoimmune diseases and other immune-related disorders. Finally, further research is needed to optimize the synthesis of TAK-659 and improve its availability for large-scale experiments and clinical trials.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(3,4,5-trimethoxyphenyl)nicotinic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine-3-thiol to obtain the desired product, TAK-659. The overall yield of the synthesis is reported to be around 10%.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits the proliferation and survival of B-cells by blocking the BCR signaling pathway. In vivo studies in animal models have demonstrated that TAK-659 reduces tumor growth and prolongs survival.
Propriétés
Nom du produit |
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile |
|---|---|
Formule moléculaire |
C33H29N3O6S |
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C33H29N3O6S/c1-5-42-23-13-11-22(12-14-23)36-30(37)18-29(33(36)38)43-32-25(19-34)24(17-26(35-32)20-9-7-6-8-10-20)21-15-27(39-2)31(41-4)28(16-21)40-3/h6-17,29H,5,18H2,1-4H3 |
Clé InChI |
ARHIMBNLYVZTQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC)C#N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















